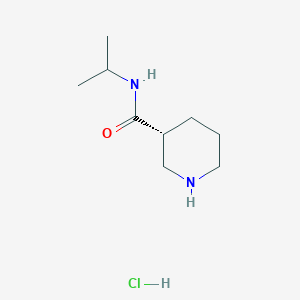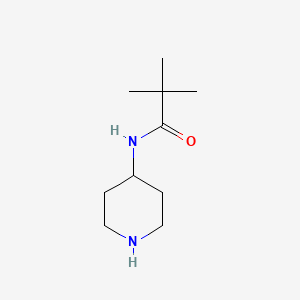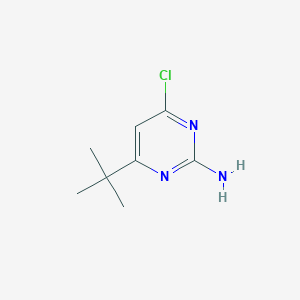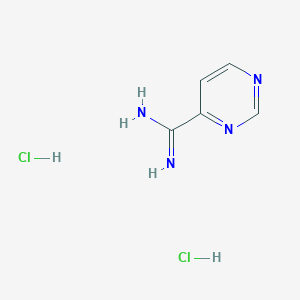
Pyrimidine-4-carboximidamide dihydrochloride
説明
Pyrimidine-4-carboximidamide dihydrochloride , also known by its CAS Number 1989659-39-3 , is a chemical compound with the molecular formula C₅H₆N₄·2HCl . It falls within the class of pyrimidine derivatives and is commonly used in research and pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound involves the condensation of appropriate precursors to form the pyrimidine ring structure. Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have explored various methods, including cyclization reactions and reductive amination, to obtain pyrimidine-4-carboximidamide dihydrochloride. Further studies are needed to optimize and refine these synthetic routes .
Molecular Structure Analysis
The molecular structure of pyrimidine-4-carboximidamide dihydrochloride consists of a pyrimidine ring with an attached carboximidamide group. The two hydrochloride ions are associated with the nitrogen atoms. The compound’s molecular weight is approximately 195.05 g/mol . For a visual representation, refer to the chemical structure diagram .
Chemical Reactions Analysis
Pyrimidine-4-carboximidamide dihydrochloride may participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and coordination chemistry. Researchers have investigated its reactivity with other functional groups and metal ions. These reactions can lead to the formation of derivatives or complexes with potential biological activities .
Physical And Chemical Properties Analysis
Safety and Hazards
作用機序
Target of Action
Pyrimidine-4-carboximidamide dihydrochloride is a pyrimidine derivative . Pyrimidines are known to target Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, such as cdk2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the disruption of the cell cycle, leading to the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
Pyrimidine-4-carboximidamide dihydrochloride likely affects the pyrimidine biosynthesis pathway . This pathway involves six chemical reactions mediated by three core metabolic enzymes: carbamoyl-phosphate synthetase II, aspartate transcarbamoylase and dihydroorotase (CAD), dihydroorotate dehydrogenase (DHODH), and uridine 50 monophosphate synthase (UMPS) . By interacting with this pathway, Pyrimidine-4-carboximidamide dihydrochloride could potentially disrupt the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Result of Action
The primary result of the action of Pyrimidine-4-carboximidamide dihydrochloride is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, preventing the cells from dividing and proliferating . This makes it a potential therapeutic agent for cancer treatment .
特性
IUPAC Name |
pyrimidine-4-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.2ClH/c6-5(7)4-1-2-8-3-9-4;;/h1-3H,(H3,6,7);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWREDXQNXFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4-carboximidamide dihydrochloride | |
CAS RN |
1989659-39-3 | |
| Record name | pyrimidine-4-carboximidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride](/img/structure/B3380546.png)

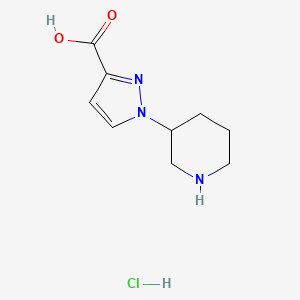
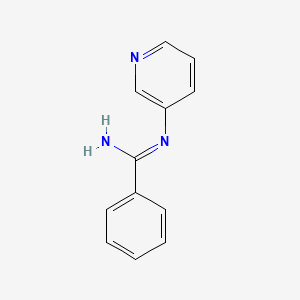

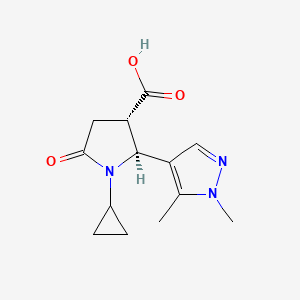

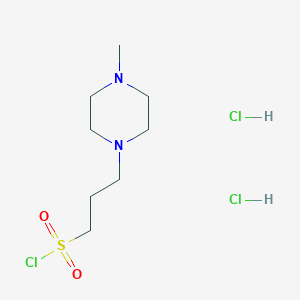
![2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B3380585.png)

